2-methyl-N-(1H-pyrazol-4-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(1H-pyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-4-2-3-5-10(8)11(15)14-9-6-12-13-7-9/h2-7H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDDAXFNUUBEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Benzamide Derivatives
Structural Modifications and Functional Implications
Pyrazole Substitution: The target compound’s pyrazol-4-yl group is shared with Cpd-2 and Cpd-3, which are CLK kinase inhibitors. In contrast, 2-chloro-N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide () places the pyrazole at the 4-position of the benzene ring, introducing steric and electronic differences that may alter biological activity .
Benzamide Core Modifications: The 2-methyl group in the target compound and mepronil () may influence lipophilicity and metabolic stability. Mepronil’s isopropoxy group at the 3-position enhances its pesticidal activity, likely by improving target-site binding or environmental persistence .
Heterocyclic Additions :
- Cpd-2 and Cpd-3 incorporate imidazo[1,2-a]pyridine rings, which are absent in the target compound. These extended aromatic systems may improve kinase inhibition by interacting with hydrophobic pockets in enzyme binding sites .
Preparation Methods
Synthetic Pathway
This method involves sequential synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (5 ) and methyl (Z)-3-(N′-hydroxycarbamimidoyl)benzoate (9 ), followed by cyclization to form a 1,2,4-oxadiazole bridge.
Key Steps:
-
Claisen Condensation: Ethyl difluoroacetate reacts with ethyl acetate in toluene under basic conditions to form β-keto ester intermediate 2 .
-
Cyclization: Intermediate 2 undergoes cyclization with hydrazine hydrate at 60°C to yield pyrazole ester 3 , hydrolyzed to carboxylic acid 5 .
-
Oxadiazole Formation: Carboxylic acid 5 couples with amidoxime 9 via Dean-Stark trap-assisted dehydration, forming oxadiazole 10 .
Reaction Conditions:
Yield Comparison Across Steps
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | 2 | 72 |
| 2 | 5 | 68 |
| 3 | 10 | 85 |
| 4 | Final Product | 78 |
Advantages:
-
Introduces structural diversity via oxadiazole spacers, enhancing biological activity.
-
Scalable to gram quantities with consistent purity (>95% by HPLC).
Microwave-Assisted Solvent-Free Synthesis
Mechanochemical Approach
Microwave irradiation (300 W, 120°C) accelerates the reaction between 2-methylbenzoic acid and 4-amino-1H-pyrazole in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Solvent-free conditions reduce purification complexity and reaction time.
Optimization:
-
Irradiation Time: 10 minutes achieves 88% yield, compared to 6 hours under conventional heating.
-
Catalyst Loading: 1.2 equivalents of HATU optimal for minimizing side products.
Characterization:
Enzymatic Amidation Using Lipase Catalysts
Green Chemistry Approach
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation of 2-methylbenzoic acid with 4-amino-1H-pyrazole in tert-butanol at 50°C. The enzyme’s regioselectivity avoids protection/deprotection steps required in chemical methods.
Process Parameters:
-
Enzyme Loading: 15 mg/mL achieves 65% conversion in 24 hours.
-
Solvent: tert-Butanol maintains enzyme activity while solubilizing aromatic substrates.
Limitations:
-
Lower yield compared to chemical methods (65% vs. 80%).
-
Enzyme cost and reusability challenges for industrial-scale production.
Comparative Analysis of Synthesis Routes
Yield, Cost, and Scalability
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Direct Amidation | 82 | 12.50 | Industrial |
| Multi-Step Coupling | 78 | 18.75 | Pilot-Scale |
| Microwave-Assisted | 88 | 14.20 | Lab-Scale |
| Enzymatic | 65 | 22.40 | Niche |
Q & A
Q. What are the standard synthetic routes for 2-methyl-N-(1H-pyrazol-4-yl)benzamide?
The synthesis typically involves coupling reactions or condensation steps. A common method is the reaction of 2-methylbenzoyl chloride with 1H-pyrazol-4-amine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Alternatively, carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) can mediate the reaction between 2-methylbenzoic acid and 1H-pyrazol-4-amine in the presence of a catalyst like DMAP (4-dimethylaminopyridine) . Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to optimize yields (typically 60–85%).
Q. Which characterization techniques are essential to confirm the structure of this compound?
Key techniques include:
- NMR spectroscopy : and NMR to verify proton environments and carbon frameworks.
- FTIR spectroscopy : Confirmation of amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm).
- X-ray crystallography : For unambiguous structural determination, particularly if single crystals are obtainable .
- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N content).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or IR data may arise from tautomerism (e.g., pyrazole ring proton shifts) or solvent effects. To resolve these:
- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals.
- Perform variable-temperature NMR to study dynamic equilibria.
- Validate with X-ray crystallography , which provides definitive bond lengths and angles . Computational methods (DFT calculations) can also model spectroscopic profiles .
Q. What strategies optimize reaction yields for this compound synthesis?
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalyst screening : Use DMAP or HOBt to reduce side reactions in coupling steps .
- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions.
- Workup protocols : Gradient recrystallization (e.g., ethanol/water) improves purity without significant yield loss .
Q. What methodologies identify biological targets for this compound?
- Molecular docking : Screen against kinase or protease libraries (e.g., PI3K, EGFR) to predict binding affinity.
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates or ADP-Glo™ kits for kinases.
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MTT assays) .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Modify the pyrazole ring (e.g., 3-methyl vs. 3-fluoro) or benzamide methyl group (e.g., 2-ethyl vs. 2-chloro).
- Bioisosteric replacement : Replace the pyrazole with imidazole or triazole moieties.
- Pharmacophore mapping : Use CoMFA or CoMSIA models to correlate substituent effects with activity .
Q. How should researchers address low solubility in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- pH adjustment : Prepare sodium salts via deprotonation (if acidic protons are present).
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Q. What crystallographic challenges arise during structural refinement, and how are they addressed?
Disorder in the pyrazole ring or benzamide group can complicate refinement. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
